

# Structural Elucidation and Regiochemical Assignment of 2-Chloro-3-iodo-5-nitropyridine

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 2-Chloro-3-iodo-5-nitropyridine

CAS No.: 25391-60-0

Cat. No.: B1589499

[Get Quote](#)

## Executive Summary: The Scaffold & The Challenge

**2-Chloro-3-iodo-5-nitropyridine** (CAS: 25391-60-0) represents a high-value heterocyclic scaffold.<sup>[1]</sup> Its utility lies in the electronic and steric differentiation of its three functional handles:

- C3-Iodine: Highly reactive in Pd-catalyzed cross-couplings (Suzuki, Sonogashira).<sup>[1]</sup>
- C2-Chlorine: Activated for S<sub>N</sub>Ar displacement by the adjacent pyridine nitrogen and the para-nitro group.<sup>[1]</sup>
- C5-Nitro: A masked aniline precursor for amide coupling or further derivatization.<sup>[1]</sup>

**The Challenge:** During synthesis (typically via iodination of 2-chloro-5-nitropyridine or chlorination of 3-iodo-5-nitropyridin-2-ol), regiochemical scrambling can occur.<sup>[1]</sup> Distinguishing the target from isomers like 2-chloro-5-iodo-3-nitropyridine is critical.<sup>[1]</sup> This guide provides the definitive analytical logic to confirm the 2,3,5-substitution pattern.

## Synthetic Origin & Regiochemical Locking

The most robust structural argument begins with the synthetic lineage. Unlike direct electrophilic iodination of 2-chloro-5-nitropyridine (which can yield mixtures), the deoxygenation route "locks" the iodine position.<sup>[1]</sup>

## Mechanism of Regiocontrol

The precursor, 3-iodo-5-nitro-2-pyridone (also named 3-iodo-5-nitropyridin-2-ol), already possesses the iodine at the C3 position relative to the oxygen.[1] Treatment with POCl<sub>3</sub>/PCl<sub>5</sub> converts the C2-carbonyl/hydroxyl into the C2-chloride.[1] Since the C-I bond is stable under these conditions, the regiochemistry of the iodine is retained from the starting material.

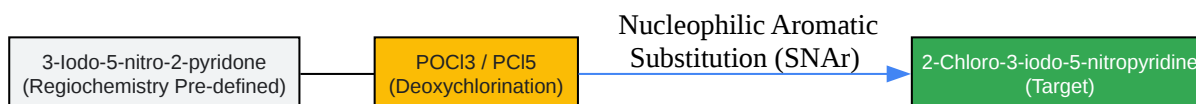


Fig 1. Regiochemical retention during chlorination synthesis route.

[Click to download full resolution via product page](#)

## Analytical Elucidation: The "Smoking Gun" Data

### A. Mass Spectrometry (Elemental Fingerprint)

- Molecular Formula: C<sub>5</sub>H<sub>2</sub>ClIN<sub>2</sub>O<sub>2</sub> (MW: 284.44)[1]
- Key Diagnostic:
  - Chlorine Pattern: A distinct 3:1 intensity ratio for M<sup>+</sup> and M+2 peaks (due to <sup>35</sup>Cl/<sup>37</sup>Cl).[1]
  - Iodine Mass Defect: Iodine is monoisotopic (127I).[1] The large mass gap between the molecular ion and fragments often indicates loss of I (M-127).[1]

### B. <sup>1</sup>H NMR Spectroscopy (Proton Assignment)

The molecule possesses only two aromatic protons, located at C4 and C6. Their chemical shifts and coupling constants are the primary identifiers.[1]

Proton	Chemical Shift ( , ppm, CDCl <sub>3</sub> )	Multiplicity	Coupling (Hz)	Assignment Logic
H-6	9.19	d (or app.[1] s)		Most Deshielded: Located  to the Nitrogen (paramagnetic deshielding) and ortho to the electron- withdrawing Nitro group.
H-4	8.90	d (or app.[1][2] s)		Deshielded: Located between two electron- withdrawing groups (I and NO <sub>2</sub> ), but lacks the direct  -Nitrogen effect.

- **Coupling Insight:** The coupling between H4 and H6 is a meta-coupling ( ).[1] Unlike ortho-coupling ( Hz), this is small (~2 Hz), often appearing as a singlet or a tight doublet in low-field instruments.[1]
- **Differentiation from Isomers:** If the iodine were at C6 (hypothetically), the coupling pattern would change, or the extreme downfield shift of H6 would be mitigated.

## C. <sup>13</sup>C NMR: The Heavy Atom Effect (Definitive Proof)

This is the most conclusive non-crystallographic method.

- The "Heavy Atom Effect": Iodine substitution induces a significant upfield shift (shielding) on the attached carbon (ipso-carbon) due to spin-orbit coupling effects.[1]
- Predicted Shift of C3-I:  
90 – 100 ppm.[1]
- Comparison:
  - C2-Cl: ~150 ppm (Deshielded by N and Cl).[1]
  - C5-NO<sub>2</sub>: ~145 ppm.[1]
  - C6: ~148 ppm.[1]
  - C4: ~140 ppm.[1]
- Conclusion: Observing a quaternary carbon signal in the 90-100 ppm range confirms the presence of C-I. If the iodine were replaced by chlorine or hydrogen, this carbon would appear >120 ppm.

## Functional Validation: Orthogonal Reactivity

To validate the structure functionally, one can exploit the reactivity difference between C-Cl and C-I bonds.

### Experiment: Selective Suzuki Coupling

The C-I bond is weaker and undergoes oxidative addition with Pd(0) much faster than the C-Cl bond.

- Reaction: **2-Chloro-3-iodo-5-nitropyridine** + Phenylboronic acid (1.0 eq)  
  
2-Chloro-5-nitro-3-phenylpyridine.
- Outcome: If the product retains the Chlorine (confirmed by MS isotope pattern) and loses the Iodine, the Iodine was at the more reactive position (C3).

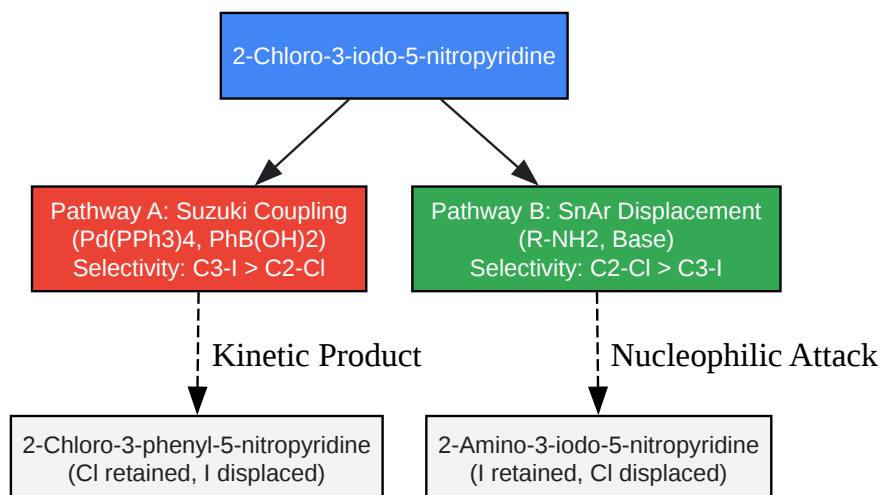


Fig 2. Orthogonal reactivity confirms the presence of two distinct halogen environments.

[Click to download full resolution via product page](#)

[4]

## Detailed Experimental Protocols

### Protocol A: Analytical NMR Acquisition

- Sample Prep: Dissolve 10 mg of **2-Chloro-3-iodo-5-nitropyridine** in 0.6 mL of CDCl<sub>3</sub> (Chloroform-d). Ensure the solvent is neutralized (free of HCl) to prevent salt formation at the pyridine nitrogen, which shifts signals.
- Acquisition Parameters:
  - 1H: 300 MHz or higher.[1] Set spectral width to -2 to 12 ppm.[1] Number of scans (NS) 16.[1]
  - 13C: Broadband decoupled. NS 512 to resolve the quaternary C-I peak (which can be broad due to quadrupolar relaxation of Iodine).
  - HMBC (Optional): Run if assignment is ambiguous. Look for correlation between H4 and C2/C6.[1]

## Protocol B: Selective Suzuki Coupling (Validation)

- Reagents: Substrate (1.0 eq), Phenylboronic acid (1.1 eq), Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%), Na<sub>2</sub>CO<sub>3</sub> (2.0 eq).
- Solvent: DME/Water (4:1) degassed.[1]
- Procedure:
  - Charge a reaction vial with solid reagents under Nitrogen.
  - Add degassed solvent.[1]
  - Heat to 60°C (mild heating ensures C-I reaction without activating C-Cl).[1]
  - Monitor by TLC/LC-MS after 2 hours.
- Expected Result: Consumption of starting material. Formation of a product with Mass = [SM - I + Ph].[1] Retention of the Chlorine isotope pattern in MS is mandatory for confirmation.[1]

## References

- ChemicalBook. (2025).[1][2] **2-Chloro-3-iodo-5-nitropyridine** NMR and Synthesis Data. Retrieved from
- Sigma-Aldrich. (2025).[1] Product Specification: **2-Chloro-3-iodo-5-nitropyridine**. Retrieved from [1]
- PubChem. (2025).[1] Compound Summary: 2-Chloro-5-nitropyridine (Precursor Analog).[1][3] Retrieved from
- Organic Chemistry Portal. (2024).[1] Suzuki Coupling Reactivity Trends. Retrieved from
- Vicha, J., et al. (2020).[1][4] "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts." Chemical Reviews. (Explains the C-I shielding effect). Retrieved from

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. 2-Chloro-3-iodo-5-nitropyridine | 25391-60-0 \[chemicalbook.com\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [Structural Elucidation and Regiochemical Assignment of 2-Chloro-3-iodo-5-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1589499#structure-elucidation-of-2-chloro-3-iodo-5-nitropyridine\]](https://www.benchchem.com/product/b1589499#structure-elucidation-of-2-chloro-3-iodo-5-nitropyridine)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)